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Compound of Interest

Compound Name: (Benzyloxy)(methyl)amine

CAS No.: 22513-22-0

Cat. No.: B2616313 Get Quote

Introduction
(Benzyloxy)(methyl)amine, also known as N-methyl-O-benzylhydroxylamine, is a versatile

synthetic intermediate of significant interest to researchers in medicinal chemistry and drug

development. Its structure, featuring a benzyloxy group attached to a methylated nitrogen,

presents a unique combination of functionalities that can be leveraged in the synthesis of more

complex molecules. Accurate structural elucidation and purity assessment are paramount for its

effective use, making a thorough understanding of its spectroscopic properties essential.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for (Benzyloxy)(methyl)amine. In the

absence of publicly available experimental spectra for this specific compound, this document

leverages established spectroscopic principles and data from structurally analogous

compounds to provide a robust, predictive guide for its characterization. This approach not only

offers a valuable reference for researchers working with (Benzyloxy)(methyl)amine but also

serves as an educational tool for interpreting the spectra of related N-alkoxyamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. The predicted ¹H and ¹³C NMR spectra of (Benzyloxy)(methyl)amine are detailed

below, with assignments based on the analysis of similar structures and established chemical

shift theory.
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Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

benzyl group, the benzylic methylene protons, and the N-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (Benzyloxy)(methyl)amine
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality of
Chemical Shift

~ 7.30 - 7.45 Multiplet 5H Aromatic (C₆H₅)

The protons on

the phenyl ring

are in a complex

electronic

environment,

leading to a

multiplet in the

typical aromatic

region.

~ 4.70 Singlet 2H
Benzylic (O-CH₂-

Ph)

The methylene

protons are

adjacent to an

oxygen atom and

a phenyl ring,

causing a

significant

downfield shift.

The singlet

nature arises

from the absence

of adjacent

protons.

~ 2.65 Singlet 3H N-Methyl (N-

CH₃)

The methyl

protons are

attached to a

nitrogen atom,

which is less

electronegative

than oxygen,

resulting in a

more upfield

chemical shift

compared to the

benzylic protons.
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The signal is a

singlet due to the

lack of adjacent

protons.

(Variable) Broad Singlet 1H N-H

In many amine

spectra, the N-H

proton signal can

be broad and its

chemical shift

can vary

depending on

solvent and

concentration

due to hydrogen

bonding and

exchange. In

some cases, it

may not be

observed.

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the unique carbon environments

within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (Benzyloxy)(methyl)amine
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Chemical Shift (δ, ppm) Assignment Rationale for Assignment

~ 138 Quaternary Aromatic (C)

The ipso-carbon of the phenyl

ring attached to the benzylic

group is expected at the

downfield end of the aromatic

region.

~ 128.5 Aromatic (CH)

The ortho- and para-carbons

of the phenyl ring are expected

to have similar chemical shifts.

~ 128.0 Aromatic (CH)
The meta-carbons of the

phenyl ring.

~ 77 Benzylic (O-CH₂)

The benzylic carbon is

attached to an oxygen atom,

causing a significant downfield

shift into the range typical for

carbons bonded to

electronegative atoms.

~ 40 N-Methyl (N-CH₃)

The N-methyl carbon is

expected in the typical

aliphatic region for amines.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data

interpretation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of (Benzyloxy)(methyl)amine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion, particularly for the aromatic region in the ¹H NMR spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2616313?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2616313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

A standard single-pulse experiment is generally sufficient.

Typical spectral width: -1 to 10 ppm.

Number of scans: 8-16, depending on the sample concentration.

A relaxation delay of 1-2 seconds is appropriate.

¹³C NMR Acquisition:

A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon

signals.

Typical spectral width: 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) is required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended.
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2616313?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2616313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of (Benzyloxy)(methyl)amine will be characterized by absorptions

corresponding to C-H, C=C, C-O, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands for (Benzyloxy)(methyl)amine

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3030 - 3100 Medium Aromatic C-H Stretching

2850 - 2960 Medium
Aliphatic C-H (CH₂

and CH₃)
Stretching

~ 3300-3500 Weak-Medium, Broad N-H Stretching

~ 1600, 1495, 1450 Medium-Weak Aromatic C=C Stretching

1000 - 1100 Strong C-O Stretching

1150 - 1250 Medium C-N Stretching

690 - 770 Strong Aromatic C-H Out-of-plane Bending

Expert Interpretation: The presence of a broad N-H stretch around 3300-3500 cm⁻¹ would

confirm the secondary amine nature of the compound[1]. The strong C-O stretch is a key

indicator of the benzyloxy group. The aromatic C-H and C=C stretching bands confirm the

presence of the phenyl ring.

Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A

background spectrum of the empty crystal should be recorded.

Sample Application: Place a small drop of liquid (Benzyloxy)(methyl)amine directly onto the

ATR crystal.
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Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Fragmentation for (Benzyloxy)(methyl)amine

m/z
Proposed
Fragment Ion

Formula Comments

137 [M]⁺ [C₈H₁₁NO]⁺ Molecular Ion

91 [C₇H₇]⁺ [C₇H₇]⁺

Tropylium ion, formed

by cleavage of the O-

CH₂ bond and

rearrangement. This is

a very common and

stable fragment for

benzyl-containing

compounds.

46 [CH₃NHO]⁺ [CH₄NO]⁺

Formed by cleavage

of the O-CH₂ bond

with charge retention

on the nitrogen-

containing fragment.

106 [M - CH₃NH]⁺ [C₇H₆O]⁺
Loss of the

methylamine radical.

Expert Mechanistic Insight: The most prominent fragmentation pathway for (Benzyloxy)
(methyl)amine under electron ionization (EI) is expected to be the cleavage of the benzylic C-

O bond. This is due to the high stability of the resulting benzyl cation, which rearranges to the
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even more stable tropylium ion (m/z 91). This peak is often the base peak in the mass spectra

of benzyl ethers and related compounds.

Major Fragmentation Pathway
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Caption: Predicted major fragmentation pathways for (Benzyloxy)(methyl)amine in MS.

Experimental Protocol for Mass Spectrometry
Methodology (Electron Ionization - EI):

Sample Introduction: The sample can be introduced via direct infusion using a syringe pump

or via a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio.

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z values.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for (Benzyloxy)(methyl)amine. The detailed analysis of the expected

NMR, IR, and MS spectra, grounded in fundamental principles and comparison with analogous

structures, offers a solid framework for researchers to characterize this important chemical

intermediate. The provided experimental protocols outline the standard methodologies for

acquiring high-quality data, ensuring that scientists in drug development and other research

fields can confidently verify the structure and purity of their materials. As with any predictive

guide, it is imperative to confirm these findings with experimental data whenever possible.
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[https://www.benchchem.com/product/b2616313#spectroscopic-data-for-benzyloxy-methyl-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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